molecular formula C14H13NO2 B147090 2,2-Diphenylglycine CAS No. 3060-50-2

2,2-Diphenylglycine

Cat. No.: B147090
CAS No.: 3060-50-2
M. Wt: 227.26 g/mol
InChI Key: YBONNYNNFBAKLI-UHFFFAOYSA-N
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Description

2,2-Diphenylglycine, also known as alpha-amino-alpha-phenylbenzeneacetic acid, is an aromatic amino acid derivative. It is characterized by the presence of two phenyl groups attached to the alpha carbon of glycine. This compound is notable for its use in organic synthesis and as an intermediate in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylglycine can be synthesized through various methods. One common approach involves the reaction of benzophenone with glycine in the presence of a reducing agent. Another method includes the amination of benzophenone derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,2-Diphenylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for peptides.

    Medicine: Derivatives of this compound have been investigated for their anticonvulsant properties and potential use in pain management.

    Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2,2-Diphenylglycine involves its interaction with various molecular targets. In biological systems, it can act as a precursor for the synthesis of peptides and other bioactive compounds. The pathways involved include enzymatic reactions that facilitate the incorporation of the compound into larger molecular structures .

Comparison with Similar Compounds

    2-Phenylglycine: This compound has a single phenyl group attached to the alpha carbon.

    Diphenylalanine: Similar to 2,2-Diphenylglycine but with an additional methylene group in the backbone.

    Benzylglycine: Features a benzyl group instead of phenyl groups

Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity. This structural feature makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-amino-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONNYNNFBAKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184674
Record name 2,2-Diphenylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3060-50-2
Record name 2,2-Diphenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3060-50-2
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Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name 2,2-Diphenylglycine
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Record name α,α-diphenylglycine
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Record name 2,2-DIPHENYLGLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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